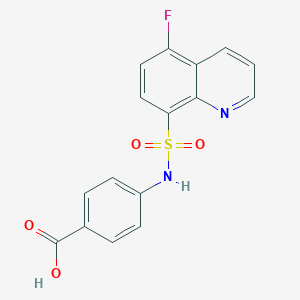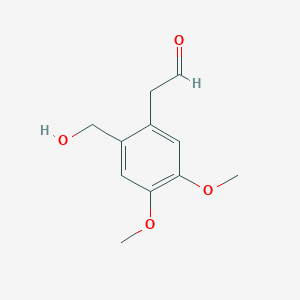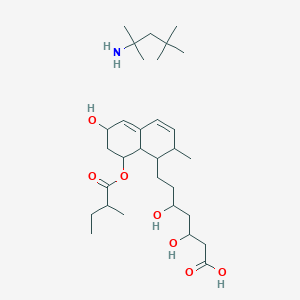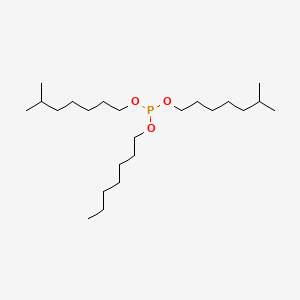![molecular formula C20H22O6 B12337993 [(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate](/img/structure/B12337993.png)
[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core with hydroxyl and ketone functional groups, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of hydroxyl and ketone groups. The final step involves esterification with 2-methylpropanoic acid. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form additional ketone or carboxyl groups.
Reduction: The ketone groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of carboxylic acids or additional ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Chemistry
In chemistry, [(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of [(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate: shares similarities with other naphthalene derivatives, such as naphthoquinones and naphthols.
Naphthoquinones: Known for their redox properties and applications in medicine and industry.
Naphthols: Used in the synthesis of dyes and pigments.
Uniqueness
The unique combination of hydroxyl, ketone, and ester functional groups in this compound provides a versatile platform for chemical modifications and applications, distinguishing it from other naphthalene derivatives.
属性
分子式 |
C20H22O6 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate |
InChI |
InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,23-24H,8H2,1-4H3/t16-/m1/s1 |
InChI 键 |
XZUJWNAQLBHDIX-MRXNPFEDSA-N |
手性 SMILES |
CC(C)C(=O)O[C@H](CC=C(C)C)C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O |
规范 SMILES |
CC(C)C(=O)OC(CC=C(C)C)C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4'-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12337912.png)

![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-, (5R,13aR,13bR)-(9CI)](/img/structure/B12337937.png)



![ethyl 4-[(E)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate](/img/structure/B12337960.png)


![[17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B12337974.png)



